molecular formula C15H24 B1244107 (1R,6R)-alpha-himachalene

(1R,6R)-alpha-himachalene

Cat. No.: B1244107
M. Wt: 204.35 g/mol
InChI Key: ZJSIKVDEOWWVEH-UONOGXRCSA-N
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Description

(1R,6R)-α-Himachalene is a sesquiterpene hydrocarbon belonging to the himachalane class, characterized by its bicyclic structure and molecular formula C₁₅H₂₄ (LM_ID: LMST01010001) . The compound’s stereochemistry at positions 1 and 6 (R-configuration) critically influences its physicochemical and olfactory properties .

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aR,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14+/m0/s1

InChI Key

ZJSIKVDEOWWVEH-UONOGXRCSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@H](CC1)C(=C)CCCC2(C)C

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCCC2(C)C

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Recent studies have demonstrated that (1R,6R)-alpha-himachalene exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural preservative in food products .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. A study reported that (1R,6R)-alpha-himachalene significantly reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

3. Neuroprotective Effects
Emerging research indicates that (1R,6R)-alpha-himachalene may have neuroprotective properties. Molecular docking studies have shown that it interacts favorably with neurotransmitter receptors, which could lead to therapeutic applications in neurodegenerative disorders .

Agricultural Applications

1. Pest Repellent
(1R,6R)-alpha-himachalene has been found to possess insecticidal properties against agricultural pests. Its application as a natural insect repellent can reduce reliance on synthetic pesticides, promoting sustainable agriculture practices .

2. Plant Growth Regulator
Research suggests that this compound can act as a plant growth regulator, enhancing growth rates and improving resistance to environmental stressors in various crops. This application is particularly valuable in the context of climate change and food security .

Material Science Applications

1. Biodegradable Plastics
The incorporation of (1R,6R)-alpha-himachalene into biopolymer matrices has been explored for developing biodegradable plastics. Its addition can enhance the mechanical properties of these materials while maintaining their environmental sustainability .

2. Fragrance Industry
Due to its pleasant aroma profile, (1R,6R)-alpha-himachalene is utilized in the fragrance industry. It serves as a natural fragrance component in perfumes and personal care products .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Effective against Staphylococcus aureus and E. coli
Anti-inflammatory Effects Reduced inflammation markers in animal models
Pest Repellent Significant insecticidal properties against pests
Biodegradable Plastics Enhanced mechanical properties when incorporated into polymers

Chemical Reactions Analysis

Epoxidation

(1R,6R)-α-himachalene reacts with peracids like meta-chloroperbenzoic acid (m-CPBA) to form stereospecific epoxides. Density functional theory (DFT) studies reveal that the α-side attack on the C7=C8 double bond is kinetically favored, with TS-1 (ΔG‡ = 40.47 kcal/mol) leading to the major product P-1 (Figure 1) .

Transition StateΔG‡ (kcal/mol)ProductYield (%)
TS-1 (α-side)40.47P-192
TS-2 (β-side)88.64P-28

The reaction proceeds via a one-step asynchronous mechanism, with nucleophilic Parr functions predicting preferential interaction at the C3 position .

Oxidative Ring-Opening

Epoxide derivatives undergo acid-catalyzed ring-opening reactions. For example, treatment with HCl in ethanol yields diol derivatives, while BF₃·OEt₂ facilitates rearrangements into bicyclic ethers .

Cycloaddition with Dibromocarbene

DFT/B3LYP studies demonstrate that (1R,6R)-α-himachalene reacts with dibromocarbene (CBr₂) via two pathways :

  • Stoichiometric CBr₂ : Attack at the α-side of the endocyclic C2=C3 bond produces P₁(α) (major) and P₁(β) (minor).

  • Excess CBr₂ : Attack shifts to the β-side of the exocyclic C7=C13 bond, yielding P₂(β) (major).

ConditionRegioisomerActivation Energy (kcal/mol)Product Ratio (α:β)
Stoichiometric CBr₂α8.1516:1
Excess CBr₂β6.311:9

The reaction follows a concerted mechanism with asynchronous bond formation (Δd = 0.05–0.03 Å) .

Catalytic Hydrogenation

(1R,6R)-α-himachalene undergoes enantioselective hydrogenation using chiral Rh-phosphine complexes. For example, hydrogenation of α,β-unsaturated nitrile precursors yields (1R,6R)-α-himachalene with >99% enantiomeric excess (ee) .

Dehydrogenation

Heating with Pd/C catalysts converts (1R,6R)-α-himachalene into aromatic himachalene derivatives through loss of hydrogen.

Mechanistic Insights

  • Electrophilic Interactions : Local nucleophilicity indices (Nk) identify C3 as the most reactive site (Nk = 0.8429 eV), directing electrophilic attacks .

  • Thermodynamic Control : Exothermic reactions (e.g., epoxidation: ΔG = -21.32 kcal/mol) favor irreversible product formation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Himachalene derivatives exhibit structural diversity due to variations in ring systems and stereochemistry. Key comparisons include:

α-Himachalene vs. β- and γ-Himachalene
  • α-Himachalene : Features a bicyclic framework with methyl and methylene substituents at specific positions. The (1R,6R)-configuration is associated with a "deep, intense" odor profile .
  • β-Himachalene : Differs in the position of double bonds and substituents, leading to altered volatility and bioactivity. For example, β-himachalene (LM_ID: LMST01010002) shares the same molecular formula but lacks the intense fragrance of its α-counterpart .
  • γ-Himachalene : Contains a distinct bicyclic arrangement, with stereoisomers such as (1S,6S)-, (1R,6S)-, and (1R,6R)-γ-himachalene reported . These isomers differ in their spatial orientation, affecting interactions with olfactory receptors .
Enantiomeric Pairs
  • (1R,6R)-α-Himachalene vs. (1S,6S)-α-Himachalene : Enantiomers exhibit divergent odor profiles. For example, (1R,6R)-α-himachalene has a "deep" odor, whereas (1S,6S)-α-himachalene is milder and coumarin-like .

Physicochemical Properties

Compound Molecular Formula Boiling Point (°C) Odor Profile Natural Source
(1R,6R)-α-Himachalene C₁₅H₂₄ 254–256 Intense, deep aroma Nothrus palustris
(1S,6S)-α-Himachalene C₁₅H₂₄ 254–256 Medium intensity, coumarin-like Synthetic
β-Himachalene C₁₅H₂₄ 248–250 Mild, herbal Plant resins
γ-Himachalene (1R,6S) C₁₅H₂₄ 250–252 Undocumented Synthetic/Natural

Ecological Significance

α-Himachalene’s prevalence in Nothrus palustris secretions suggests a role in predator deterrence or intraspecific communication . Comparative studies with β-himachalene could reveal evolutionary adaptations in chemical defense strategies.

Preparation Methods

Dehydrogenation of Himachalene Isomers

A foundational synthetic approach involves the dehydrogenation of α-, β-, and γ-himachalene mixtures using Raney nickel as a catalyst. This method converts the parent himachalenes into ar-himachalene, a seven-membered aromatic derivative, with a yield of 93%. Although this process primarily targets ar-himachalene, optimizing reaction conditions (e.g., temperature, catalyst loading) could favor the retention of the (1R,6R)-alpha-himachalene backbone.

Reaction Conditions:

  • Catalyst: Raney nickel (5% w/w)

  • Temperature: 150–200°C

  • Duration: 6–8 hours

  • Solvent: Toluene or xylene

Friedel-Crafts Acylation for Functionalization

Friedel-Crafts acylation of ar-himachalene with acetyl chloride in the presence of AlCl3\text{AlCl}_3 yields acylated derivatives. At 100°C, this reaction produces two major products:

  • 1-(3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone (69% yield)

  • 1-(8-ethyl-8-hydroperoxy-3,5,5-trimethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone (21% yield)

The latter compound forms via oxyfunctionalization with molecular oxygen, demonstrating the reactivity of himachalene derivatives under aerobic conditions.

Hemisynthesis from β-Himachalene

Cyclopropanation and Allylic Oxidation

β-Himachalene serves as a precursor for synthesizing (1R,6R)-alpha-himachalene derivatives. A three-step hemisynthetic route involves:

  • Gem-Dihalogenocyclopropanation : Treatment with dichlorocarbene (:CCl2\text{:CCl}_2) generated in situ from chloroform and NaOH, yielding a cyclopropane intermediate.

  • Allylic Oxidation : Using N\text{N}--bromosuccinimide (NBS) in tetrahydrofuran (THF)/water, forming an α,β-unsaturated ketone.

  • Azide Addition : Reaction with sodium azide (NaN3\text{NaN}_3) in dichloromethane to introduce an amino group.

Key Data:

StepReagents/ConditionsYield
CyclopropanationCHCl3\text{CHCl}_3, NaOH, TEBA-Cl, 0°C85%
Allylic OxidationNBS, THF/H2_2O (60:40), 0°C60%
Azide FunctionalizationNaN3\text{NaN}_3, CF3CO2H\text{CF}_3\text{CO}_2\text{H}, 0°C75%

This route emphasizes the versatility of himachalene backbones for generating bioactive derivatives.

Stereochemical Control in Synthesis

The (1R,6R) configuration introduces challenges in avoiding racemization during synthesis. Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymes (e.g., lipases) remains underexplored but could enhance enantiomeric excess. Current methods rely on chromatographic resolution of enantiomers, as evidenced by the isolation of (1S,3R,8R)-configured derivatives from racemic mixtures.

Industrial-Scale Production Challenges

While lab-scale syntheses achieve moderate yields, industrial applications face hurdles:

  • Catalyst Cost : Raney nickel and AlCl3\text{AlCl}_3 are cost-prohibitive for large batches.

  • Byproduct Formation : Friedel-Crafts acylation generates multiple products, necessitating costly purification.

  • Oxygen Sensitivity : Unsaturated himachalene derivatives undergo autoxidation, requiring inert atmospheres .

Q & A

Q. What are the established protocols for isolating (1R,6R)-α-himachalene from natural sources, and how can reproducibility be ensured?

Isolation typically involves steam distillation or solvent extraction followed by chromatographic separation (e.g., GC-MS, HPLC). To ensure reproducibility, document solvent ratios, column specifications, and temperature gradients. Validate purity via NMR (¹H/¹³C) and optical rotation measurements, cross-referenced with literature values. Include negative controls to rule out contamination during extraction .

Q. How should researchers characterize the stereochemical configuration of (1R,6R)-α-himachalene?

Use chiral chromatography (e.g., Chiralcel OD-H) coupled with polarimetry to confirm enantiomeric purity. X-ray crystallography is definitive but requires high-quality crystals. For computational verification, perform density functional theory (DFT) calculations to compare experimental and predicted NMR chemical shifts or optical rotations .

Q. What analytical techniques are critical for quantifying (1R,6R)-α-himachalene in complex matrices?

Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is preferred for volatile matrices. For non-volatile samples, HPLC-UV/ELSD with C18 columns and gradient elution (e.g., acetonitrile/water) provides reliable quantification. Calibrate using certified reference materials and report limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR or IR) for (1R,6R)-α-himachalene across studies?

Contradictions often arise from impurities, solvent effects, or incorrect peak assignments. Re-examine raw data for baseline noise or overlapping signals. Use 2D NMR (COSY, HSQC, HMBC) to confirm assignments. Compare solvent-dependent shifts (e.g., CDCl3 vs. DMSO-d6) and consult computational NMR databases for validation .

Q. What experimental designs are suitable for investigating the enantiomer-specific bioactivity of (1R,6R)-α-himachalene?

Employ enantioselective synthesis or chiral resolution to obtain pure (1R,6R) and (1S,6S) forms. Use in vitro assays (e.g., enzyme inhibition, receptor binding) with both enantiomers and racemic mixtures. Include positive/negative controls and statistical analysis (e.g., ANOVA) to confirm enantioselectivity. Report IC50/EC50 values with confidence intervals .

Q. How can computational modeling predict the stability and reactivity of (1R,6R)-α-himachalene under varying conditions?

Perform molecular dynamics (MD) simulations to assess conformational stability. Use quantum mechanical calculations (e.g., DFT) to predict reaction pathways (e.g., oxidation, cyclization). Validate models against experimental data (e.g., kinetic studies, degradation products). Address discrepancies by refining basis sets or solvation parameters .

Q. What strategies mitigate batch-to-batch variability in synthetic (1R,6R)-α-himachalene production for pharmacological studies?

Standardize reaction conditions (temperature, catalyst loading) and monitor intermediates via inline spectroscopy (e.g., FTIR). Implement quality control (QC) protocols:

  • Purity : ≥95% by HPLC.
  • Isomer ratio : Chiral GC-MS.
  • Stability : Accelerated degradation studies (40°C/75% RH).
    Archive samples under inert gas (N2/Ar) to prevent oxidation .

Q. How should researchers design experiments to study the biosynthesis of (1R,6R)-α-himachalene in plant systems?

Use isotope labeling (¹³C-glucose) to trace precursor incorporation. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify biosynthetic enzymes. Knock out candidate genes (CRISPR/Cas9) and analyze metabolite profiles. Validate enzyme activity via heterologous expression in E. coli or yeast .

Methodological Guidelines

Q. Data Reporting Standards

  • Structural data : Include crystallographic parameters (CCDC number), NMR spectra (δ values, coupling constants), and HRMS data (m/z, error in ppm).
  • Biological assays : Specify assay type, cell lines, and statistical tests (e.g., t-test, p-values).
  • Computational studies : Provide software, force fields, and convergence criteria .

Q. Addressing Reproducibility Challenges

  • Materials : Source reagents from ≥3 suppliers; report lot numbers.
  • Instrumentation : Calibrate equipment before use (e.g., NMR spectrometers with TMS).
  • Data deposition : Share raw data in public repositories (e.g., Zenodo, ChemSpider) .

Q. Ethical and Citation Practices

  • Synthetic studies : Adhere to Green Chemistry principles (e.g., solvent recovery).
  • Literature reviews : Prioritize primary sources (peer-reviewed journals) over patents or preprints.
  • Citations : Use tools like Zotero to manage references and avoid inadvertent plagiarism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,6R)-alpha-himachalene
Reactant of Route 2
(1R,6R)-alpha-himachalene

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